![molecular formula C21H19F2N3O3 B2390242 N-(2-(3-(4-エトキシフェニル)-6-オキソピリダジン-1(6H)-イル)エチル)-2,4-ジフルオロベンザミド CAS No. 921533-65-5](/img/structure/B2390242.png)
N-(2-(3-(4-エトキシフェニル)-6-オキソピリダジン-1(6H)-イル)エチル)-2,4-ジフルオロベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely belonging to the class of compounds known as benzamides. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through an ethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group and the pyridazine ring could influence its solubility, melting point, and other properties .作用機序
The mechanism of action of Compound A involves its binding to the active site of PDE4 and PDE7 enzymes, thereby inhibiting their activity. This results in the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various signaling pathways.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various preclinical models. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
実験室実験の利点と制限
One of the main advantages of Compound A is its potent inhibitory activity against PDE4 and PDE7 enzymes, which makes it a promising candidate for the development of anti-inflammatory and immunomodulatory drugs. However, its potential limitations include its low solubility in water and its poor pharmacokinetic properties, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for research on Compound A, including:
1. Optimization of its pharmacokinetic properties to improve its bioavailability and therapeutic efficacy.
2. Evaluation of its potential applications in the treatment of various inflammatory and autoimmune diseases.
3. Investigation of its effects on other signaling pathways and enzymes involved in disease pathogenesis.
4. Development of novel derivatives and analogs of Compound A with improved activity and selectivity.
5. Identification of new targets for Compound A and its derivatives through high-throughput screening and molecular docking studies.
In conclusion, Compound A is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and medicinal chemistry. Its potent inhibitory activity against PDE4 and PDE7 enzymes makes it a promising candidate for the development of anti-inflammatory and immunomodulatory drugs. However, further research is needed to optimize its pharmacokinetic properties and evaluate its potential applications in various disease conditions.
合成法
Compound A can be synthesized through a multi-step synthetic route that involves the condensation of 2,4-difluoroaniline with ethyl-4-bromo-3-nitrobenzoate, followed by reduction and cyclization reactions. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
- これらの誘導体の凝集と蛍光特性は、水溶液中で劇的に変化します。 この特性により、温度変化と溶媒極性を監視するための蛍光プローブとして機能することができます .
- 化合物4-アミノ-N-[2-(ジエチルアミノ)エチル]ベンザミド(プロカインアミドとしても知られています)は、テトラフェニルホウ酸ナトリウムと複合体を形成します。 このイオン会合反応は室温で行われ、グリーンケミストリーで応用されています .
- N-(4-エトキシフェニル)レチニド(4-EPR)は、組織中の4-HPR(N-(4-ヒドロキシフェニル)レチニド)レベルを正確に測定するための不可欠な内部標準として提案されています。 これは、4-HPRとその代謝物の前臨床研究およびクロマトグラフィー分析にとって重要です .
酸、温度、および溶媒極性のための蛍光プローブ
グリーンケミストリーのためのイオン会合体
レチノイド分析のための内部標準
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)17-8-5-15(22)13-18(17)23/h3-10,13H,2,11-12H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJKOPLXGWJBGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。